4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1384429-66-6
VCID: VC2580669
InChI: InChI=1S/C10H11N3S/c1-14-9-7-12-13(10(9)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3
SMILES: CSC1=C(N(N=C1)C2=CC=CC=C2)N
Molecular Formula: C10H11N3S
Molecular Weight: 205.28 g/mol

4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine

CAS No.: 1384429-66-6

Cat. No.: VC2580669

Molecular Formula: C10H11N3S

Molecular Weight: 205.28 g/mol

* For research use only. Not for human or veterinary use.

4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine - 1384429-66-6

Specification

CAS No. 1384429-66-6
Molecular Formula C10H11N3S
Molecular Weight 205.28 g/mol
IUPAC Name 4-methylsulfanyl-2-phenylpyrazol-3-amine
Standard InChI InChI=1S/C10H11N3S/c1-14-9-7-12-13(10(9)11)8-5-3-2-4-6-8/h2-7H,11H2,1H3
Standard InChI Key AENOHJSNAVEPLG-UHFFFAOYSA-N
SMILES CSC1=C(N(N=C1)C2=CC=CC=C2)N
Canonical SMILES CSC1=C(N(N=C1)C2=CC=CC=C2)N

Introduction

Chemical Structure and Properties

4-(Methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine features a five-membered pyrazole heterocyclic ring with three strategically positioned substituents:

  • A phenyl group attached to nitrogen at position 1

  • A methylsulfanyl (SCH₃) group at position 4

  • An amine (NH₂) group at position 5

PropertyEstimated ValueSignificance in Drug Discovery
Molecular FormulaC₁₀H₁₁N₃SDefines elemental composition
Molecular WeightApproximately 205 g/molFalls within Lipinski's rule for drug-likeness (<500)
Hydrogen Bond Donors2 (NH₂)Important for target binding interactions
Hydrogen Bond Acceptors3 (N, N, S)Contributes to recognition by biological targets
Aromatic Rings2 (pyrazole, phenyl)Imparts structural rigidity and potential π-stacking
Rotatable Bonds2Provides conformational flexibility
Predicted LogP2.0-3.0Indicates moderate lipophilicity suitable for membrane permeability
Predicted Water SolubilityModerateBalances bioavailability considerations

The estimated properties presented in Table 1 suggest that 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine likely possesses favorable characteristics for drug development, including adherence to Lipinski's rule of five and potentially favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, as observed in related pyrazole compounds .

Synthetic MethodStarting MaterialsKey ReagentsReaction ConditionsAnticipated Advantages
CyclocondensationPhenylhydrazine, methylsulfanyl-substituted β-ketoesterTFA (trifluoroacetic acid)Reflux in toluene, 24hWell-established methodology with predictable outcomes
One-pot SynthesisPhenylhydrazine, appropriate enamine or carbonyl compoundMethanesulfonylchloride, acid catalystControlled temperature, single reaction vesselSimplified procedure, reduced purification steps
Microwave-assisted SynthesisSame as above approachesAppropriate catalystsMicrowave irradiation, shortened reaction timeEnhanced reaction efficiency, improved yields, greener methodology
Modified Intermediate ApproachN-[(5-amino-1-phenyl-1H-pyrazol-4-yl)methylene] derivativesMethylating agents for sulfur introductionSequential modification of intermediateVersatility for analog development

The selection of an optimal synthetic route would depend on factors including availability of starting materials, required scale, equipment limitations, and specific reaction optimization parameters. Each methodology offers distinct advantages and potential challenges that would need to be addressed through careful experimental design.

Therapeutic AreaPotential MechanismsSupporting Evidence from Related CompoundsPossible Disease Targets
AnticancerApoptosis induction, Proliferation inhibitionPyrazole derivatives show cytotoxic effects against various cancer cell lines Solid tumors, Hematological malignancies
Anti-inflammatoryCytokine inhibition, Inflammatory pathway modulationPyrazole compounds demonstrate anti-inflammatory activities Arthritis, Inflammatory bowel disease, Asthma
AntimicrobialCell membrane disruption, Metabolic pathway inhibitionDocumented antimicrobial activities in pyrazole derivatives Bacterial infections, Fungal infections, Viral diseases
NeuroprotectiveModulation of neuronal signaling, Antioxidant effectsSome pyrazoles show anti-Alzheimer's properties Neurodegenerative disorders, Neuropathic pain
Metabolic RegulationNuclear receptor modulation (e.g., PPAR targeting)Related compound shows PPAR receptor activityMetabolic disorders, Diabetes, Dyslipidemia

The versatility of pyrazole derivatives in addressing multiple therapeutic areas suggests that 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine warrants comprehensive biological evaluation to fully characterize its medicinal potential.

Structure-Activity Relationship Considerations

Understanding the relationship between the structural features of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine and its biological activities is essential for optimizing its therapeutic potential. Several structural elements merit particular attention in structure-activity relationship (SAR) analysis.

Role of the Phenyl Substituent

Structural ElementPhysicochemical Property ContributionPotential Impact on Biological ActivityOptimization Possibilities
Phenyl group at N-1Lipophilicity, π-stacking capabilityTarget recognition, membrane permeabilitySubstitution with various aryl groups, introduction of electron-donating or withdrawing substituents
Methylsulfanyl at C-4Unique electronic properties, weak H-bond acceptorConformational control, binding pocket interactionModification of alkyl chain length, oxidation to sulfoxide or sulfone
Amine group at C-5H-bond donation, nucleophilicityKey interaction with target binding sitesDerivatization to amides, ureas, or sulfonamides for enhanced target selectivity
Pyrazole coreRigid scaffold, specific geometryProper spatial arrangement of pharmacophoric elementsRing fusion to create more complex scaffolds, substitution at remaining positions

These SAR considerations provide a rational basis for the design and development of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine derivatives with potentially enhanced biological activities and targeted therapeutic applications.

Comparison with Related Pyrazole Derivatives

To better understand the unique features and potential applications of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine, it is valuable to compare it with structurally related compounds that have been more extensively characterized. This comparative analysis highlights distinctive properties and potential advantages of our target compound.

Comparison with 5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine

5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine shares the 1-phenyl-1H-pyrazole core structure with our target compound but differs in its substitution pattern . It features a methylamine group at position 4 and a methyl group at position 5, contrasting with the methylsulfanyl at position 4 and amine at position 5 in our target compound. This structural difference likely results in distinct hydrogen bonding patterns and electronic properties that could significantly influence biological activities.

Comparison with 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amine

This more complex compound shares the methylsulfanyl substituent and 5-amine functionality with our target compound but incorporates an additional oxadiazole ring system. The presence of this additional heterocycle creates a more extended molecular scaffold that has demonstrated activity as a "PPARδ/β receptors agonist". The simpler structure of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine might offer advantages in terms of synthetic accessibility and drug-like properties while potentially retaining certain biological activities.

Comparison with Pyrazolopyridine Derivatives

CompoundStructural SimilaritiesStructural DifferencesPredicted Property DifferencesRelative Advantages
4-(Methylsulfanyl)-1-phenyl-1H-pyrazol-5-amineReference compound--Simpler structure, potentially favorable drug-like properties
5-Methyl-1-phenyl-(1H-pyrazol-4-ylmethyl)amine 1-phenyl-1H-pyrazole coreDifferent position and nature of substituentsDifferent hydrogen bonding patternDistinct target selectivity profile
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-5-amineMethylsulfanyl group, 5-amine functionalityAdditional oxadiazole ringExtended pharmacophore, increased molecular weightEstablished PPARδ/β receptor activity
Ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate Methylsulfanyl groupFused ring system, additional substituentsMore rigid structure, increased lipophilicityWell-characterized conformational properties

This comparative analysis underscores the unique structural features of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine and highlights its potential as a simpler yet pharmacologically promising scaffold for medicinal chemistry exploration.

Research Methodologies for Characterization

Comprehensive characterization of 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine requires multiple analytical approaches to elucidate its structural, physicochemical, and biological properties. This section outlines key methodological approaches for investigating this compound.

Structural Analysis Techniques

Analytical ApproachSpecific TechniquesInformation ObtainedResearch Significance
Structural AnalysisX-ray Crystallography3D molecular structure, crystal packing, intermolecular interactionsUnderstanding of conformational preferences and solid-state behavior
NMR Spectroscopy (¹H, ¹³C, 2D methods)Structural confirmation, solution-state conformationVerification of synthesis, insight into dynamic behavior
Mass SpectrometryMolecular weight confirmation, fragmentation patternStructural verification, purity assessment
Computational StudiesDFT CalculationsElectronic properties, reactivity indicatorsPrediction of chemical behavior and reactivity
Molecular DockingBinding mode prediction with potential targetsInsights for rational drug design and optimization
ADMET PredictionDrug-like properties, pharmacokinetic behaviorEarly assessment of drug development potential
Biological EvaluationCancer Cell Line AssaysCytotoxicity, apoptosis inductionAnticancer potential assessment
Inflammatory Mediator AssaysCytokine inhibition, anti-inflammatory effectsEvaluation of anti-inflammatory activity
Antimicrobial ScreeningActivity against bacterial, fungal pathogensDetermination of antimicrobial spectrum
Receptor Binding StudiesInteraction with nuclear receptors (e.g., PPAR)Target identification and validation

These methodological approaches provide a comprehensive framework for characterizing 4-(methylsulfanyl)-1-phenyl-1H-pyrazol-5-amine and establishing its potential for various applications, particularly in medicinal chemistry.

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